3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine
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Description
Scientific Research Applications
Pyridazine Derivatives in Pharmacology
Pyridazine derivatives, including those with substitutions similar to 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine, have been explored in various pharmacological contexts. Notably, certain 3,6-dialkoxy-pyridazines demonstrate anticonvulsive properties, and 3,6-dihydrazino-pyridazine shares pharmacological similarities with blood pressure-lowering drugs such as “A presoline” and “Nepresol” (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Crystal Structure and DFT Calculations
The crystal structure of triazole pyridazine derivatives, a related class of compounds, has been characterized and analyzed using density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. Such studies are crucial for understanding the electronic properties and molecular interactions of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Herbicidal Activities
Research into 4-(3-trifluoromethylphenyl)pyridazine, a compound structurally related to this compound, has revealed its potential as a herbicide. Novel derivatives of this compound have demonstrated significant herbicidal activities in tests, highlighting the agricultural applications of pyridazine derivatives (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines, compounds related to this compound, have been synthesized and evaluated for their potential as anti-diabetic drugs. These compounds have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), an enzyme targeted in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Corrosion Inhibition
Pyridazine derivatives have also been investigated for their effectiveness in inhibiting the corrosion of metals. For example, the inhibitory effects of pyridazine derivatives on mild steel corrosion in acidic environments have been studied, combining experimental methods with computational chemistry techniques (Mashuga, Olasunkanmi, & Ebenso, 2017).
Properties
IUPAC Name |
3-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-7-5(8(10,11)12)3-6(13-14-7)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYSREKYURKOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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